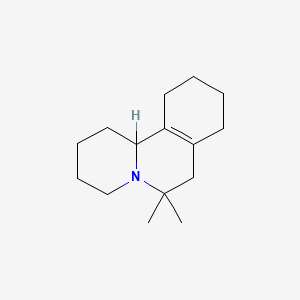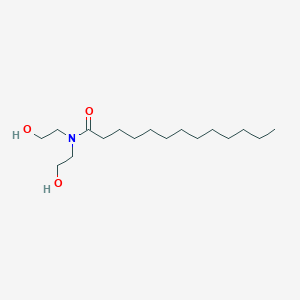
N,N-bis(2-hydroxyethyl)tridecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-hydroxyethyl)tridecanamide is a chemical compound with the molecular formula C17H35NO3. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by the presence of two hydroxyethyl groups attached to a tridecanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)tridecanamide can be synthesized through the reaction of tridecanoic acid with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as orthophosphoric acid, to facilitate the formation of the amide bond. The reaction conditions often include temperatures around 140°C and a molar ratio of 1:1 for the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-hydroxyethyl)tridecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
N,N-bis(2-hydroxyethyl)tridecanamide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an antistatic agent in polyolefines and polystyrenes.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-hydroxyethyl)tridecanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with polar molecules, while the tridecanamide backbone interacts with hydrophobic regions. This dual interaction capability makes it effective in various applications, including surfactant and antistatic agent roles.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-hydroxyethyl)dodecanamide: Similar structure but with a shorter carbon chain.
N,N-bis(2-hydroxyethyl)oleamide: Contains an unsaturated carbon chain.
Uniqueness
N,N-bis(2-hydroxyethyl)tridecanamide is unique due to its longer carbon chain, which enhances its hydrophobic interactions compared to shorter-chain analogs. This property makes it more effective in applications requiring strong surfactant properties and hydrophobic interactions.
Propiedades
Número CAS |
75587-66-5 |
|---|---|
Fórmula molecular |
C17H35NO3 |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)tridecanamide |
InChI |
InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18(13-15-19)14-16-20/h19-20H,2-16H2,1H3 |
Clave InChI |
GNIFNHHDIHBOSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


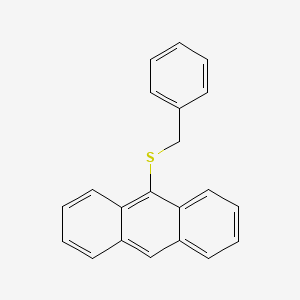
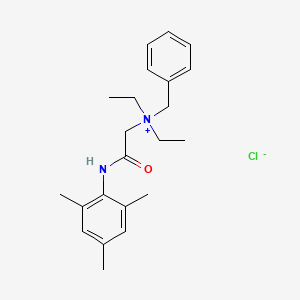



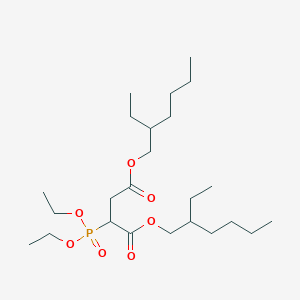
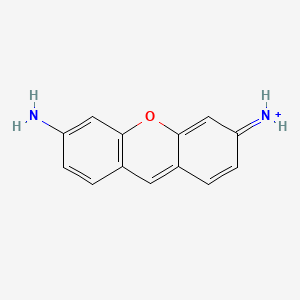
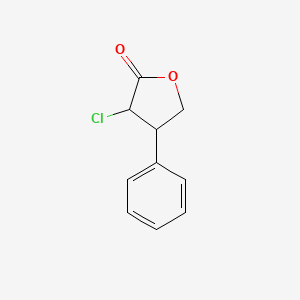
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

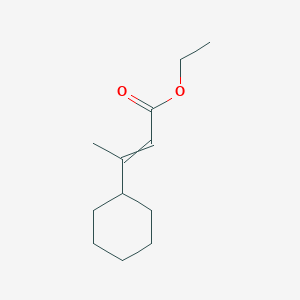
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
